molecular formula C22H13BrClN3S B5441055 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methyl-3-quinolinyl)acrylonitrile

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methyl-3-quinolinyl)acrylonitrile

Cat. No.: B5441055
M. Wt: 466.8 g/mol
InChI Key: ZZXZJLNWPJIMTM-LICLKQGHSA-N
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Description

The compound is a derivative of 4-(4-Bromophenyl)-thiazol-2-amine . These derivatives have been synthesized and studied for their antimicrobial and anticancer activities .


Synthesis Analysis

A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular structures of the synthesized derivatives were confirmed by physicochemical and spectral characteristics .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antimicrobial activity using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .


Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

Mechanism of Action

The antimicrobial activity results revealed that some compounds exhibited promising antimicrobial activity that are comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) . Anticancer screening results demonstrated that some compounds were found to be active against cancer cell line .

Properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methylquinolin-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrClN3S/c1-13-2-3-15-9-16(21(24)26-19(15)8-13)10-17(11-25)22-27-20(12-28-22)14-4-6-18(23)7-5-14/h2-10,12H,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXZJLNWPJIMTM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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